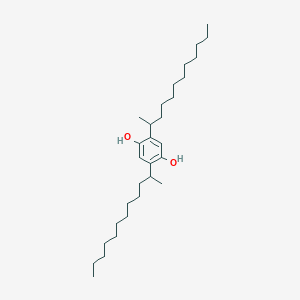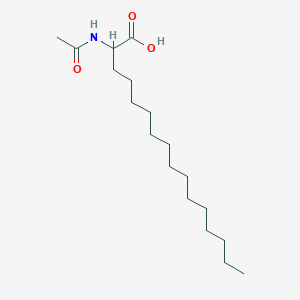![molecular formula C22H26O4Zn B13750569 Zinc bis[butylbenzoate] CAS No. 56507-10-9](/img/structure/B13750569.png)
Zinc bis[butylbenzoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis[butylbenzoate]: is an organozinc compound with the chemical formula ( \text{Zn(C}{11}\text{H}{13}\text{O}_2)_2 ) It is a coordination complex where zinc is bonded to two butylbenzoate ligands
准备方法
Synthetic Routes and Reaction Conditions: Zinc bis[butylbenzoate] can be synthesized through the reaction of zinc oxide or zinc acetate with butylbenzoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{ZnO} + 2 \text{C}{11}\text{H}{13}\text{O}2\text{H} \rightarrow \text{Zn(C}{11}\text{H}_{13}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of zinc bis[butylbenzoate] may involve a continuous flow process where zinc oxide and butylbenzoic acid are fed into a reactor. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified through distillation or crystallization techniques.
化学反应分析
Types of Reactions:
Oxidation: Zinc bis[butylbenzoate] can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of zinc oxide and other oxidation products of butylbenzoate.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Zinc bis[butylbenzoate] can participate in substitution reactions where the butylbenzoate ligands are replaced by other ligands. This can be achieved using various reagents such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Zinc oxide and oxidized butylbenzoate derivatives.
Reduction: Reduced forms of butylbenzoate.
Substitution: New zinc complexes with different ligands.
科学研究应用
Chemistry: Zinc bis[butylbenzoate] is used as a precursor in the synthesis of zinc-based metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and drug delivery due to their porous structures.
Biology: In biological research, zinc bis[butylbenzoate] is studied for its potential as a zinc source in various biochemical assays. Zinc is an essential trace element involved in numerous enzymatic processes.
Medicine: The compound’s potential in drug delivery systems is being explored, particularly in the context of zinc’s role in enzyme function and cellular processes.
Industry: Zinc bis[butylbenzoate] is used in the production of specialty coatings and as a catalyst in polymerization reactions. Its role in improving the thermal stability and mechanical properties of polymers is of particular interest.
作用机制
The mechanism by which zinc bis[butylbenzoate] exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The butylbenzoate ligands may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds:
Zinc bis[acetate]: Another zinc coordination complex with acetate ligands.
Zinc bis[benzoate]: Similar to zinc bis[butylbenzoate] but with benzoate ligands instead of butylbenzoate.
Zinc bis[ethylhexanoate]: A zinc complex with ethylhexanoate ligands.
Uniqueness: Zinc bis[butylbenzoate] is unique due to the presence of butylbenzoate ligands, which provide distinct steric and electronic properties compared to other zinc carboxylates. This can influence its reactivity and applications, particularly in the context of catalysis and material science.
属性
| 56507-10-9 | |
分子式 |
C22H26O4Zn |
分子量 |
419.8 g/mol |
IUPAC 名称 |
zinc;2-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
YCJZPPOCCOJUGU-UHFFFAOYSA-L |
规范 SMILES |
CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)


